

BMS-795311 vs torcetrapib potency comparison

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1574175

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Technical Comparison Guide: **BMS-795311** vs. Torcetrapib

Executive Summary

This guide provides a rigorous technical comparison between **BMS-795311**, a potent triphenylethylamine-based cholesteryl ester transfer protein (CETP) inhibitor, and torcetrapib, the first-in-class tetrahydroquinoline inhibitor that failed in Phase III clinical trials.

While both compounds effectively inhibit CETP-mediated lipid transfer, they diverge critically in their potency profiles and off-target pharmacology. **BMS-795311** demonstrates superior intrinsic potency ($IC_{50} = 4 \text{ nM}$) compared to torcetrapib ($IC_{50} \approx 19\text{--}79 \text{ nM}$) in enzyme assays and, crucially, lacks the off-target toxicity (aldosterone synthase inhibition) that led to the termination of the torcetrapib program. This guide dissects the structural, mechanistic, and experimental evidence defining their performance.^[1]

Chemical & Mechanistic Profile

Structural Classes

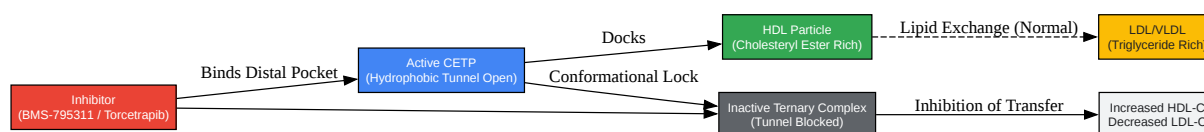
- Torcetrapib: A tetrahydroquinoline derivative. Its lipophilic nature facilitates deep binding into the CETP hydrophobic tunnel but also contributes to off-target interactions.

- **BMS-795311**: A triphenylethanamine (TPE) derivative. This scaffold was optimized to maximize potency within the CETP tunnel while strictly avoiding the pharmacophore features responsible for mineralocorticoid modulation.

Mechanism of Action

Both inhibitors function by binding to the hydrophobic tunnel of the CETP protein.[1]

- Tunnel Blockade: They bind deeply within the tunnel, displacing neutral lipids (cholesteryl esters) and effectively "plugging" the conduit required for lipid exchange between HDL and LDL/VLDL particles.
- Ternary Complex: They stabilize a non-productive ternary complex (HDL-CETP-Inhibitor), preventing the release of lipids.



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Figure 1: Mechanism of CETP inhibition. Both compounds block the hydrophobic tunnel, preventing the reciprocal transfer of cholesteryl esters (CE) and triglycerides (TG).

Potency Analysis: Comparative Data

BMS-795311 exhibits significantly higher intrinsic potency than torcetrapib in both enzymatic and physiological assays.

Table 1: Potency & Selectivity Profile

Parameter	BMS-795311	Torcetrapib	Delta / Note
IC50 (Enzyme SPA)	4 nM	19 – 79 nM	BMS-795311 is ~5–20x more potent at the enzyme level.
IC50 (Human Plasma)	0.22 µM	~1.0 – 3.0 µM	Potency shift in plasma due to high protein binding (both >99%).
Binding Site	Hydrophobic Tunnel (Distal)	Hydrophobic Tunnel (Distal)	Overlapping but distinct contact residues.
Off-Target Target	None identified	CYP11B2 (Aldosterone Synthase)	Critical Differentiator
Clinical Outcome	Preclinical / Research Tool	Failed Phase III (ILLUMINATE)	Torcetrapib caused ↑ BP and ↑ Mortality.[2]

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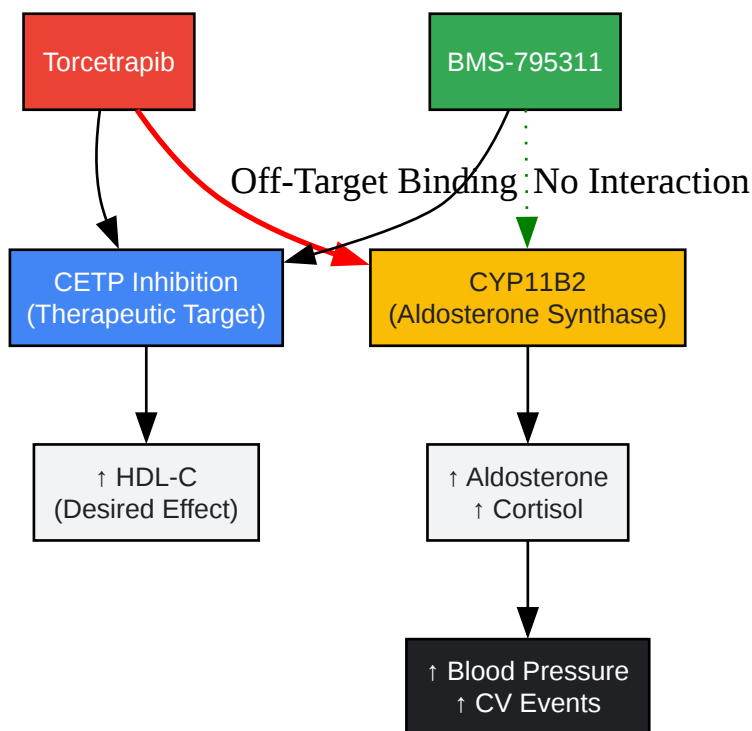
*Data Interpretation: The superior potency of **BMS-795311** allows for lower dosing to achieve maximal CETP inhibition. However, the critical failure of torcetrapib was not due to lack of potency, but rather its "dirty" pharmacological profile.*

Safety & Selectivity: The Critical Divergence

The defining difference between these molecules is selectivity. Torcetrapib failed because it raised blood pressure and aldosterone levels, a mechanism unrelated to CETP inhibition.[3]

- Torcetrapib Toxicity: Increases expression of CYP11B2 (aldosterone synthase) and CYP11B1, leading to hyperaldosteronism and hypertension.

- **BMS-795311** Selectivity: The triphenylethylamine scaffold was specifically screened against adrenal cell lines (e.g., H295R) to ensure zero impact on aldosterone synthesis.



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Figure 2: The "Molecule-Specific" toxicity of Torcetrapib. **BMS-795311** retains the therapeutic pathway (blue) while avoiding the off-target mineralocorticoid pathway (red).

Experimental Protocol: CETP Scintillation Proximity Assay (SPA)

To verify the potency differences (4 nM vs ~50 nM), the following Scintillation Proximity Assay (SPA) is the industry standard. This assay is homogeneous, self-validating, and high-throughput.

Principle

- Donor: HDL particles containing [³H]-Cholesteryl Ester.
- Acceptor: Biotinylated LDL particles bound to Streptavidin-SPA beads.

- Mechanism: When CETP transfers [³H]-CE from Donor to Acceptor, the isotope comes into proximity with the scintillant in the bead, emitting light. Inhibitors reduce this signal.[3][4]

Step-by-Step Workflow

- Reagent Preparation:
 - CETP Source: Recombinant human CETP (approx. 0.5–1.0 nM final concentration).
 - Donor: [³H]-CE labeled HDL (approx. 0.5 μCi/mL).
 - Acceptor: Biotinylated LDL (5 μg/mL).
 - SPA Beads: Streptavidin-coated PVT beads (2 mg/mL).
 - Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.
- Compound Dosing:
 - Prepare 10-point serial dilutions of **BMS-795311** and Torcetrapib in DMSO.
 - Final DMSO concentration should be <1% to avoid enzyme denaturation.
- Reaction Assembly:
 - Add 1 μL Compound to 384-well plate.
 - Add 20 μL CETP enzyme solution.
 - Incubate 15 mins at 25°C (Pre-equilibrium).
 - Add 20 μL Donor/Acceptor Mix.
- Incubation & Readout:
 - Incubate for 2–4 hours at 37°C (Linear phase of transfer).
 - Read on a Microbeta or TopCount scintillation counter.

- Data Analysis (Self-Validation):
 - Z-Prime (Z'): Must be > 0.5 . Calculated using High Control (No Inhibitor) and Low Control (No Enzyme).
 - IC50 Calculation: Fit data to a 4-parameter logistic equation:

References

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 - Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone.[2][5]
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- To cite this document: BenchChem. [BMS-795311 vs torcetrapib potency comparison]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574175/docs#bms-795311-vs-torcetrapib-potency-comparison>]

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